6-benzyl-2-(4-iodobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves multistep synthetic routes, typically starting from simpler heterocyclic precursors. An example is the formation of tetrahydroimidazo[4,5-e]thiazolo[3,2-b][1,2,4]triazine derivatives through condensation reactions, where specific substituents are introduced at later stages to achieve the desired structural complexity (Kravchenko et al., 2015). The synthesis often requires careful control of reaction conditions to ensure the selectivity of the desired product.
Molecular Structure Analysis
X-ray diffraction analysis is a common technique used to confirm the molecular structure of such compounds. It provides detailed information about the arrangement of atoms within the molecule, the geometry of the heterocyclic rings, and the configuration of substituents (Hwang et al., 2017). Understanding the molecular structure is crucial for predicting the reactivity and physical properties of the compound.
Chemical Reactions and Properties
Compounds with the thiazolo[1,2,4]triazine core are known to undergo various chemical reactions, including nucleophilic substitutions, cycloadditions, and oxidative transformations, leading to a wide range of derivatives with different functional groups. These reactions are often influenced by the electronic and steric properties of the substituents present on the core structure (Massry, 2003).
Scientific Research Applications
Synthesis and Molecular Structure
Research has focused on the synthesis and characterization of benzyl derivatives of triazine-diones. For instance, compounds similar to 6-benzyl-2-(4-iodobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione have been synthesized and characterized, revealing insights into their molecular structures through methods like NMR, MS spectrum, IR spectroscopy, and X-ray diffraction. These studies provide foundational knowledge for understanding the chemical behavior and potential applications of these compounds (Hwang, Yang, Chuang, & Lee, 2017).
Antimicrobial Activity
Some derivatives of triazine have been evaluated for their antimicrobial properties. The synthesis of arylidene thiazolo triazinediones and their testing against various bacteria and fungi indicate that certain substituents on the triazine ring can enhance antibacterial and antifungal activity. This suggests that with appropriate modifications, compounds like 6-benzyl-2-(4-iodobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione could be explored for antimicrobial applications (Karthikeyan, Mahalinga, Karegoundar, Poojary, & Holla, 2009).
Synthetic Methodologies
The exploration of synthetic approaches to triazine derivatives has been a significant area of research. Efforts to develop more efficient methodologies for synthesizing these compounds have led to various strategies, potentially applicable to creating 6-benzyl-2-(4-iodobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione. Such studies are crucial for facilitating the use of these compounds in further scientific research (Massry, 2003).
Potential Pharmaceutical Applications
Although direct studies on the pharmaceutical applications of 6-benzyl-2-(4-iodobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione are not available, research on related triazine compounds suggests potential in this area. The synthesis and biological evaluation of new fused triazine derivatives have highlighted the importance of such compounds in developing novel therapeutic agents. Their structural features and possible biological activities make them candidates for further investigation in drug development (El-All et al., 2016).
properties
IUPAC Name |
(2E)-6-benzyl-2-[(4-iodophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12IN3O2S/c20-14-8-6-13(7-9-14)11-16-18(25)23-19(26-16)21-17(24)15(22-23)10-12-4-2-1-3-5-12/h1-9,11H,10H2/b16-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDRDQQWSYFFQK-LFIBNONCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC=C(C=C4)I)SC3=NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC2=NN3C(=O)/C(=C\C4=CC=C(C=C4)I)/SC3=NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12IN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-6-benzyl-2-(4-iodobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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